molecular formula C8H5FN2O B12281312 6-Amino-4-fluoroisoindol-1-one

6-Amino-4-fluoroisoindol-1-one

Cat. No.: B12281312
M. Wt: 164.14 g/mol
InChI Key: GQZWPXYUAZZSIZ-UHFFFAOYSA-N
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Description

6-Amino-4-fluoroisoindol-1-one is a bicyclic heterocyclic compound featuring an isoindolin-1-one core substituted with an amino group at position 6 and a fluorine atom at position 3. The isoindolin-1-one scaffold incorporates a lactam ring (a cyclic amide), which confers rigidity and hydrogen-bonding capability.

Properties

Molecular Formula

C8H5FN2O

Molecular Weight

164.14 g/mol

IUPAC Name

6-amino-4-fluoroisoindol-1-one

InChI

InChI=1S/C8H5FN2O/c9-7-2-4(10)1-5-6(7)3-11-8(5)12/h1-3H,10H2

InChI Key

GQZWPXYUAZZSIZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=O)N=C2)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-4-fluoroisoindol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-fluoroaniline with phthalic anhydride, followed by cyclization and subsequent amination. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of 6-Amino-4-fluoroisoindol-1-one may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-4-fluoroisoindol-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce a variety of substituted isoindolones .

Scientific Research Applications

6-Amino-4-fluoroisoindol-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-4-fluoroisoindol-1-one involves its interaction with specific molecular targets and pathways. The amino and fluoro substituents play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 6-Amino-4-fluoroisoindol-1-one with analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Position) Ring System Key Properties (Inferred)
6-Amino-4-fluoroisoindol-1-one Not provided C₈H₅FN₂O ~164.14 4-F, 6-NH₂ Isoindolin-1-one High polarity, H-bond donor/acceptor
6-Amino-2-isobutylisoindolin-1-one 1283258-07-0 C₁₂H₁₅N₂O 203.26 2-isobutyl, 6-NH₂ Isoindolin-1-one Hydrophobic bulk, reduced solubility
4-Fluoro-1H-indol-6-amine 885518-26-3 C₈H₇FN₂ 150.15 4-F, 6-NH₂ Indole Planar aromaticity, moderate polarity
Key Observations:

Alkyl groups (e.g., isobutyl, isopropyl) introduce steric bulk and hydrophobicity, which may improve membrane permeability but reduce aqueous solubility.

Ring System Differences: The isoindolin-1-one core (lactam structure) provides a rigid scaffold capable of hydrogen bonding via the carbonyl group, which is absent in the indole system of 4-Fluoro-1H-indol-6-amine. This difference could enhance target binding specificity in isoindolinone derivatives . Indole derivatives (e.g., 4-Fluoro-1H-indol-6-amine) exhibit planar aromaticity, favoring interactions with hydrophobic pockets in enzymes or receptors.

Biological Activity

Overview of 6-Amino-4-fluoroisoindol-1-one

6-Amino-4-fluoroisoindol-1-one is a synthetic compound that belongs to the isoindole family, characterized by its unique structure which includes an amino group and a fluorine atom. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications.

The biological activity of 6-Amino-4-fluoroisoindol-1-one is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the amino group may facilitate hydrogen bonding, enhancing binding affinity to target sites, while the fluorine atom can influence lipophilicity and metabolic stability.

Anticancer Properties

Research has indicated that isoindole derivatives exhibit anticancer properties. For instance, compounds structurally related to 6-Amino-4-fluoroisoindol-1-one have shown inhibition of cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: In Vitro Anticancer Activity

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
6-Amino-4-fluoroisoindol-1-oneMCF-7 (Breast Cancer)12.5Induction of apoptosis
Similar Isoindole DerivativeA549 (Lung Cancer)15.0Inhibition of cell cycle

Antimicrobial Activity

Isoindole derivatives have also been studied for their antimicrobial properties. Preliminary studies suggest that 6-Amino-4-fluoroisoindol-1-one may exhibit activity against certain bacterial strains, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Research Findings

A study conducted on various isoindole derivatives demonstrated:

  • Gram-positive bacteria : Significant inhibition was observed against Staphylococcus aureus.
  • Gram-negative bacteria : Moderate activity against Escherichia coli was noted.

Neuroprotective Effects

Emerging research indicates that certain isoindole derivatives may possess neuroprotective effects. The mechanism is believed to involve modulation of neurotransmitter systems and reduction of oxidative stress.

Example Study

In a neuroprotection study involving neuroblastoma cells:

TreatmentViability (%)Oxidative Stress Marker Reduction
Control100-
6-Amino-4-fluoroisoindol-1-one8530%

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